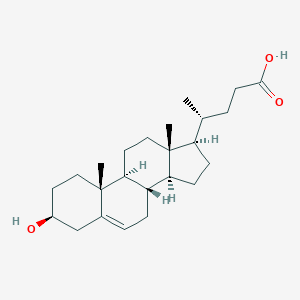

Cholenic acid

Description

3b-Hydroxy-5-cholenoic acid has been reported in Homo sapiens with data available.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIAJCGFYHIANNA-QIZZZRFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317558 | |

| Record name | Cholenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b-Hydroxy-5-cholenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5255-17-4 | |

| Record name | Cholenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5255-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3beta-Hydroxy-delta5-cholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy-5-cholenic acid, 3β- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVD67Y26MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b-Hydroxy-5-cholenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cholenic Acid Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cholenic acid, a critical intermediate in the alternative pathway of bile acid biosynthesis. The document details the enzymatic reactions, regulatory networks, quantitative data, and experimental methodologies relevant to the study of this pathway, offering valuable insights for researchers in metabolic diseases, hepatology, and drug development.

Introduction to Cholenic Acid and the Alternative Bile Acid Synthesis Pathway

Cholenic acids are a class of monohydroxy bile acids that serve as key intermediates in the "acidic" or alternative pathway of bile acid synthesis. This pathway is initiated in the mitochondria and is responsible for a portion of the total bile acid pool. The most well-characterized cholenic acid is 3β-hydroxy-5-cholenoic acid, which is formed from cholesterol through a series of enzymatic modifications. Unlike the classic or "neutral" pathway, which begins with the 7α-hydroxylation of cholesterol, the alternative pathway is initiated by the hydroxylation of the sterol side chain. This pathway is not only crucial for cholesterol homeostasis but is also implicated in various physiological and pathophysiological processes, including liver diseases and metabolic disorders.

The Cholenic Acid Synthesis Pathway: A Step-by-Step Breakdown

The synthesis of 3β-hydroxy-5-cholenoic acid from cholesterol is a multi-step enzymatic process primarily occurring in the liver. The key enzymes and intermediates are detailed below.

From Cholesterol to 3β-hydroxy-5-cholenoic acid:

-

27-Hydroxylation of Cholesterol: The pathway is initiated by the enzyme sterol 27-hydroxylase (CYP27A1) , a mitochondrial cytochrome P450 enzyme. CYP27A1 catalyzes the hydroxylation of the C27 position of cholesterol, forming 27-hydroxycholesterol.

-

Further Oxidation by CYP27A1: CYP27A1 continues to oxidize the side chain of 27-hydroxycholesterol, leading to the formation of 3β-hydroxy-5-cholestenoic acid.

Metabolism of 3β-hydroxy-5-cholenoic acid:

Once formed, 3β-hydroxy-5-cholenoic acid is further metabolized to primary bile acids, primarily chenodeoxycholic acid (CDCA). This conversion involves the following key steps:

-

7α-Hydroxylation: The enzyme oxysterol 7α-hydroxylase (CYP7B1) , located in the endoplasmic reticulum, catalyzes the 7α-hydroxylation of 3β-hydroxy-5-cholenoic acid to form 3β,7α-dihydroxy-5-cholenoic acid.

-

Oxidation and Isomerization: The 3β-hydroxy-Δ⁵ structure is then converted to a 3-oxo-Δ⁴ intermediate by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) .

-

Conversion to Chenodeoxycholic Acid: Subsequent enzymatic reactions, including reduction of the 3-oxo group and saturation of the double bond, lead to the formation of chenodeoxycholic acid.

The overall pathway is depicted in the following diagram:

Figure 1: The synthesis and metabolism of 3β-hydroxy-5-cholenoic acid.

Quantitative Data on Cholenic Acid Synthesis

This section provides a summary of the available quantitative data related to the cholenic acid synthesis pathway, including enzyme kinetics and physiological concentrations.

| Parameter | Value | Organism/Condition | Reference |

| Enzyme Kinetics | |||

| CYP27A1 Km for Cholesterol | ~150-400 µM | Rat liver mitochondria | [1][2] |

| Physiological Concentrations of 3β-hydroxy-5-cholenoic acid | |||

| Serum (Healthy Controls) | 0.184 µmol/L | Human | [3] |

| Plasma (Healthy Controls) | 67.2 ± 27.9 ng/mL | Human | [4][5] |

| Serum (Obstructive Jaundice) | 6.783 µmol/L | Human | [3] |

| Serum (Decompensated Liver Cirrhosis) | 1.636 µmol/L | Human | [3] |

| Serum (Acute Hepatitis) | 2.364 µmol/L | Human | [3] |

| Plasma (Primary Biliary Cirrhosis) | 298 ng/mL (median) | Human | [6] |

| Plasma (Alcoholic Liver Cirrhosis) | 262 ng/mL (median) | Human | [6] |

Regulation of Cholenic Acid Synthesis

The synthesis of cholenic acid is tightly regulated at the transcriptional level to maintain cholesterol and bile acid homeostasis. The key regulatory factors are nuclear receptors, which act as sensors for intracellular levels of cholesterol metabolites and bile acids.

Key Regulatory Nuclear Receptors:

-

Farnesoid X Receptor (FXR): Activated by bile acids, FXR plays a central role in the negative feedback regulation of bile acid synthesis. FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the transcription of key enzymes in both the classic and alternative bile acid synthesis pathways.

-

Liver X Receptor (LXR): Activated by oxysterols (cholesterol oxidation products), LXR promotes the expression of genes involved in cholesterol efflux and transport. LXR can also influence bile acid synthesis.

-

Pregnane X Receptor (PXR) and Vitamin D Receptor (VDR): These receptors are also implicated in the regulation of bile acid synthesis and detoxification.

The transcriptional regulation of the key enzymes CYP27A1 and CYP7B1 is complex and involves the interplay of these nuclear receptors and other transcription factors.

Figure 2: Simplified signaling pathway for the transcriptional regulation of key enzymes.

Experimental Protocols

Accurate quantification of cholenic acid and the assessment of enzyme activities are crucial for studying this pathway. Below are representative protocols for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3β-hydroxy-5-cholenoic acid Analysis in Serum

This protocol outlines a general procedure for the analysis of 3β-hydroxy-5-cholenoic acid in serum samples.

1. Sample Preparation and Extraction: a. To 100 µL of serum, add an internal standard (e.g., deuterated cholic acid). b. Perform alkaline hydrolysis to deconjugate the bile acids. c. Acidify the sample and extract the free bile acids using a solid-phase extraction (SPE) column. d. Elute the bile acids from the SPE column and evaporate the solvent to dryness.

2. Derivatization: a. To the dried extract, add a derivatizing agent to convert the polar carboxyl and hydroxyl groups into volatile esters and ethers. A common method is methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl group.[7] b. Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phase like DB-5ms). b. Use a temperature program to separate the different bile acid derivatives. c. Detect the eluted compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity. d. Quantify the amount of 3β-hydroxy-5-cholenoic acid by comparing its peak area to that of the internal standard.

Enzyme Activity Assay for Sterol 27-Hydroxylase (CYP27A1)

This protocol describes an assay to measure the activity of CYP27A1 in isolated mitochondria.

1. Mitochondrial Isolation: a. Isolate mitochondria from liver tissue using differential centrifugation.

2. Reconstitution of the Enzyme System: a. Reconstitute the active membrane fractions containing CYP27A1 with adrenodoxin (B1173346) and adrenodoxin reductase.[8]

3. Enzyme Reaction: a. Prepare a reaction mixture containing the reconstituted enzyme, a buffer (e.g., phosphate (B84403) buffer), and a NADPH regenerating system. b. Initiate the reaction by adding the substrate, [4-¹⁴C]cholesterol. c. Incubate the reaction mixture at 37°C for a defined period.

4. Product Extraction and Analysis: a. Stop the reaction and extract the sterols. b. Separate the substrate (cholesterol) from the product (27-hydroxycholesterol) using high-performance liquid chromatography (HPLC).[8] c. Quantify the amount of radioactive product formed using a scintillation counter. d. Calculate the enzyme activity as nmol of product formed per mg of protein per minute.

Figure 3: A representative experimental workflow for the GC-MS analysis of cholenic acid.

Conclusion

The cholenic acid synthesis pathway represents a critical branch of bile acid metabolism with significant implications for cholesterol homeostasis and liver health. A thorough understanding of the enzymes, regulatory mechanisms, and quantitative aspects of this pathway is essential for researchers and clinicians working on metabolic and hepatobiliary diseases. The methodologies outlined in this guide provide a foundation for further investigation into the intricate roles of cholenic acids in health and disease, and for the development of novel therapeutic strategies targeting this pathway.

References

- 1. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of 3 beta-hydroxy-5-cholenoic acid in serum of hepatobiliary diseases--its glucuronidated and sulfated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Concentrations of cholestenoic acids in plasma from patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shimadzu.com [shimadzu.com]

- 8. Mutational Analysis of CYP27A1: Assessment of 27-Hydroxylation of Cholesterol and 25-Hydroxylation of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Function of 3β-Hydroxy-5-Cholenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3β-hydroxy-5-cholenic acid is a monohydroxy bile acid that serves as a key intermediate in the alternative "acidic" pathway of bile acid biosynthesis. Primarily synthesized from cholesterol, it is a precursor to chenodeoxycholic acid (CDCA) and can also be metabolized to lithocholic acid (LCA). While not a potent agonist of the farnesoid X receptor (FXR) itself, its downstream metabolites and its accumulation in certain pathological conditions underscore its significance in hepatic and biliary physiology. This guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of 3β-hydroxy-5-cholenic acid, including its role in cholestatic liver diseases, its interaction with nuclear receptors, and its potential as a clinical biomarker. Detailed experimental protocols for its quantification and the assessment of its activity are also presented.

Introduction

3β-hydroxy-5-cholenic acid is a naturally occurring steroid acid found in biological fluids.[1] As a C24 bile acid, it plays a role in lipid metabolism and is an important intermediate in the alternative pathway of bile acid synthesis, which accounts for a fraction of the total bile acid production in humans.[2] Unlike the primary bile acids, cholic acid and chenodeoxycholic acid, which are well-characterized for their role in digestion and signaling, the direct biological activities of 3β-hydroxy-5-cholenic acid are less well understood. However, its position as a metabolic precursor and its altered levels in hepatobiliary diseases make it a molecule of significant interest in the fields of gastroenterology, hepatology, and drug development.

Synthesis and Metabolism

The synthesis of 3β-hydroxy-5-cholenic acid begins with cholesterol and proceeds through the alternative, or "acidic," pathway of bile acid synthesis. This pathway is distinct from the classic "neutral" pathway that is initiated by cholesterol 7α-hydroxylase (CYP7A1).

Biosynthetic Pathway

The initial steps of the alternative pathway involve the oxidation of the cholesterol side chain, followed by modifications to the steroid nucleus. 3β-hydroxy-5-cholenic acid emerges as a key intermediate in this process.[2]

A simplified representation of its formation is depicted below:

Caption: Simplified overview of the initial steps in the alternative bile acid synthesis pathway leading to 3β-hydroxy-5-cholenic acid.

Metabolic Fate

Once formed, 3β-hydroxy-5-cholenic acid is further metabolized in the liver to form chenodeoxycholic acid (CDCA). This conversion involves a series of enzymatic reactions, including 7α-hydroxylation.[3][4] Additionally, 3β-hydroxy-5-cholenic acid can be a precursor to the secondary bile acid, lithocholic acid (LCA).[5]

The metabolic conversion of 3β-hydroxy-5-cholenic acid is crucial as it leads to the formation of more biologically active bile acids that are potent ligands for nuclear receptors like FXR.

Caption: Metabolic pathways of 3β-hydroxy-5-cholenic acid to chenodeoxycholic acid and lithocholic acid.

Biological Functions and Clinical Significance

Role in Cholestasis

Elevated levels of 3β-hydroxy-5-cholenic acid are observed in patients with cholestatic liver diseases.[6] In these conditions, the impaired bile flow leads to the accumulation of bile acids, including this particular intermediate. Its presence in high concentrations in serum can serve as a biomarker for cholestasis.[6] More than 90% of the toxic 3β-hydroxy-5-cholenic acid is detoxified through sulfation or glucuronidation.[6]

Interaction with Nuclear Receptors

The direct interaction of 3β-hydroxy-5-cholenic acid with nuclear receptors that regulate bile acid homeostasis, such as the Farnesoid X Receptor (FXR) and the Pregnane (B1235032) X Receptor (PXR), is an area of active research.

-

Farnesoid X Receptor (FXR): While its downstream metabolite CDCA is a potent FXR agonist, studies on structurally similar compounds suggest that 3β-hydroxy-5-cholenic acid itself is likely a weak or inactive FXR agonist. For instance, the 3β-epimers of deoxycholic acid (DCA) and lithocholic acid (LCA) have been shown to be inactive in transactivation assays.[4]

The regulation of target genes by FXR and PXR is a complex process involving heterodimerization with the retinoid X receptor (RXR) and binding to specific response elements in the promoter regions of target genes.

Caption: General overview of FXR and PXR signaling pathways in hepatocytes.

Quantitative Data

Quantitative data on 3β-hydroxy-5-cholenic acid is crucial for understanding its physiological and pathological roles.

Table 1: Concentrations of 3β-Hydroxy-5-Cholenic Acid in Human Plasma

| Condition | Concentration (ng/mL) | Reference |

| Healthy Subjects | 67.2 ± 27.9 (mean ± SD) | [7] |

| Cholestatic Patients | Significantly elevated | [5] |

Table 2: Receptor Activation Data (Inferred from Structurally Similar Compounds)

| Compound | Receptor | Activity | EC50 | Reference |

| 3β-epimers of DCA and LCA | FXR | Inactive | - | [4] |

| 5β-cholestan-3α,7α,12α-triol | mouse PXR | Agonist | 2.5 µM | [3] |

| 5β-cholestan-3α,7α,12α-triol | human PXR | Agonist | 5 µM | [3] |

| Chenodeoxycholic acid (CDCA) | FXR | Agonist | ~50 µM | [4] |

Note: Direct EC50 values for the activation of FXR and PXR by 3β-hydroxy-5-cholenic acid are not currently well-documented in the literature and represent a key area for future research.

Table 3: Enzyme Kinetic Parameters (for related substrates)

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| 3β-hydroxysteroid dehydrogenase | 7α-hydroxycholesterol | 0.30 | Not reported | [8] |

| 3β-hydroxysteroid dehydrogenase | 7α,27-dihydroxycholesterol | 0.32 | Not reported | [8] |

| 3β-hydroxysteroid dehydrogenase | Pregnenolone | 1.6 | 48.6 | [8] |

Experimental Protocols

Quantification of 3β-Hydroxy-5-Cholenic Acid by LC-MS/MS

This protocol provides a general framework for the quantification of 3β-hydroxy-5-cholenic acid in human plasma.

Workflow Diagram:

Caption: Workflow for the quantification of 3β-hydroxy-5-cholenic acid in plasma by LC-MS/MS.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of 3β-hydroxy-5-cholenic acid).

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.[6][9]

-

-

LC-MS/MS Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B over approximately 10-15 minutes.

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for 3β-hydroxy-5-cholenic acid and its internal standard need to be optimized.

-

Nuclear Receptor Activation Assay (Reporter Gene Assay)

This protocol describes a general method to assess the activation of FXR or PXR by 3β-hydroxy-5-cholenic acid.

Workflow Diagram:

Caption: General workflow for a nuclear receptor reporter gene assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate media.

-

Seed cells into a 96-well plate.

-

Transfect cells with an expression vector for the nuclear receptor of interest (human FXR or PXR), a reporter plasmid containing a luciferase gene under the control of a response element for that receptor, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.[10][11][12]

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of 3β-hydroxy-5-cholenic acid.

-

Include a vehicle control (e.g., DMSO) and a known agonist for the receptor as a positive control (e.g., GW4064 for FXR, rifampicin (B610482) for PXR).

-

-

Luciferase Assay:

-

After a 24-48 hour incubation period, lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Determine the EC50 value by fitting the dose-response data to a suitable model.

-

Conclusion and Future Directions

3β-hydroxy-5-cholenic acid is a significant intermediate in the alternative pathway of bile acid synthesis. While its direct biological activities appear to be modest, its metabolic conversion to potent signaling molecules like CDCA and its accumulation in cholestatic conditions highlight its importance. Future research should focus on definitively determining its binding affinities and activation potential for nuclear receptors such as FXR and PXR. Furthermore, elucidating the specific kinetic parameters of the enzymes involved in its metabolism will provide a more complete understanding of its role in bile acid homeostasis and the pathophysiology of liver diseases. The development of highly specific and sensitive analytical methods will be crucial for advancing our knowledge of this intriguing bile acid.

References

- 1. puracyp.com [puracyp.com]

- 2. Cholic acid - Wikipedia [en.wikipedia.org]

- 3. Identification of bile acid precursors as endogenous ligands for the nuclear xenobiotic pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical evaluation of serum 3 beta-hydroxy-5-cholenoic acid in hepatobiliary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]

- 7. Occurrence of 3 beta-hydroxy-5-cholestenoic acid, 3 beta,7 alpha-dihydroxy-5-cholestenoic acid, and 7 alpha-hydroxy-3-oxo-4-cholestenoic acid as normal constituents in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

The Structural Elucidation of Cholenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Cholenic acid is a steroid acid with a cholestane (B1235564) skeleton. Its structure is characterized by a hydroxyl group at the 3β position, a double bond between carbons 5 and 6, and a 24-oic acid side chain.[1][2][]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₈O₃ | [1][2] |

| Molecular Weight | 374.56 g/mol | [1] |

| IUPAC Name | (3β)-3-hydroxychol-5-en-24-oic acid | |

| CAS Number | 5255-17-4 | [1] |

| Melting Point | 232-236 °C | [] |

| SMILES | CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | [] |

| InChI | InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | [] |

Experimental Protocols

The structural elucidation of cholenic acid relies on a combination of isolation and purification techniques followed by spectroscopic analysis.

Isolation and Purification of Bile Acids

A general workflow for the isolation and purification of bile acids from biological samples such as serum or bile is outlined below. This process typically involves extraction, separation, and purification steps to obtain the analyte of interest in a form suitable for analysis.

Protocol for Bile Acid Extraction from Serum:

-

Sample Preparation: Thaw frozen serum samples on ice.

-

Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex the mixture vigorously.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the bile acids to a clean tube.

-

Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom.[4][5][6]

Experimental Conditions for NMR of Bile Acids:

-

Sample Preparation: Dissolve 1-5 mg of the purified bile acid in a deuterated solvent such as methanol-d₄ or chloroform-d.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

1D Spectra: Acquire ¹H and ¹³C NMR spectra to observe the proton and carbon signals.

-

2D Spectra: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[6]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragment ions.

Experimental Conditions for LC-MS/MS of Bile Acids:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids as they readily form [M-H]⁻ ions.

-

Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to acquire MS and MS/MS spectra.

-

Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion and generate a characteristic fragmentation pattern.

Spectroscopic Data and Structural Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally-derived ¹H and ¹³C NMR data for cholenic acid are not available in the surveyed literature, the expected chemical shifts can be inferred from closely related bile acids. The following table presents the ¹H and ¹³C NMR data for lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid), a structurally similar bile acid. The key differences in the spectrum of cholenic acid would be the presence of signals corresponding to the double bond at C5-C6 and a different chemical shift and multiplicity for the proton at C3 due to the β-orientation of the hydroxyl group.

Table 1: ¹H and ¹³C NMR Chemical Shifts of Lithocholic Acid in CDCl₃

| Carbon No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | 35.5 | 1.80, 1.05 | m |

| 2 | 30.6 | 1.85, 1.25 | m |

| 3 | 71.7 | 3.60 | m |

| 4 | 35.0 | 1.95, 1.15 | m |

| 5 | 42.7 | 1.30 | m |

| 6 | 28.2 | 1.45, 1.35 | m |

| 7 | 30.8 | 1.70, 1.20 | m |

| 8 | 35.3 | 1.40 | m |

| 9 | 40.2 | 0.95 | m |

| 10 | 35.5 | - | - |

| 11 | 21.0 | 1.50, 1.40 | m |

| 12 | 26.5 | 1.80, 1.10 | m |

| 13 | 42.0 | - | - |

| 14 | 56.5 | 1.00 | m |

| 15 | 24.2 | 1.75, 1.25 | m |

| 16 | 28.2 | 1.85, 1.35 | m |

| 17 | 55.9 | 1.20 | m |

| 18 | 12.0 | 0.65 | s |

| 19 | 23.3 | 0.92 | s |

| 20 | 35.8 | 1.35 | m |

| 21 | 18.2 | 0.93 | d |

| 22 | 31.5 | 2.20, 2.00 | m |

| 23 | 31.0 | 2.40, 2.25 | m |

| 24 | 179.8 | - | - |

Data adapted from publicly available spectral databases for lithocholic acid and may vary slightly based on experimental conditions.

Mass Spectrometry

The mass spectrum of cholenic acid provides its molecular weight and fragmentation pattern, which is key to confirming its structure.

Table 2: High-Resolution Mass Spectrometry Data for Cholenic Acid

| Ion | Calculated m/z | Observed m/z |

| [M-H]⁻ | 373.2748 | 373.2748 |

Fragmentation Analysis:

The fragmentation of bile acids in negative ion mode ESI-MS/MS typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, as well as cleavages in the steroid ring system and the side chain.

Role in Biological Pathways

Cholenic acid is an important intermediate in the "acidic" or "alternative" pathway of bile acid biosynthesis, which starts with the oxidation of cholesterol. This pathway is crucial for the production of chenodeoxycholic acid.

This pathway begins with the 27-hydroxylation of cholesterol, followed by further oxidation and side-chain shortening to form cholenic acid.[7][8] Subsequent 7α-hydroxylation and other enzymatic modifications convert cholenic acid into chenodeoxycholic acid.[7][8][9]

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. 3B-HYDROXY-5-CHOLEN-24-OICACID [m.chemicalbook.com]

- 4. Nuclear magnetic resonance spectroscopy of bile acids. Development of two-dimensional NMR methods for the elucidation of proton resonance assignments for five common hydroxylated bile acids, and their parent bile acid, 5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. researchgate.net [researchgate.net]

- 7. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bile Acids Synthesis [flipper.diff.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Cholenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholenic acid, a monohydroxy bile acid, serves as a crucial intermediate in the biosynthesis of chenodeoxycholic acid, one of the two primary bile acids produced in the liver. Its chemical structure and properties are fundamental to understanding its role in lipid metabolism and signaling pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of cholenic acid, detailed experimental protocols for their determination, and an exploration of its key biological pathways.

Chemical and Physical Properties

Cholenic acid, also known by its systematic name (3β)-3-hydroxychol-5-en-24-oic acid, is a C24 steroid acid.[1] Its core structure consists of a cyclopentanophenanthrene ring system with a hydroxyl group at the C-3 position and a pentanoic acid side chain at C-17. The presence of a double bond between C-5 and C-6 is a key feature of its chemical structure.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| CAS Number | 5255-17-4 | [1] |

| Molecular Formula | C₂₄H₃₈O₃ | [1][2] |

| Molecular Weight | 374.56 g/mol | [2] |

| IUPAC Name | (3β)-3-hydroxychol-5-en-24-oic acid | [1] |

| Synonyms | 3β-Hydroxy-5-cholenic acid, 3β-Hydroxy-Δ⁵-cholenic acid, 3-beta-hydroxy-5-cholenoic acid | [1][3] |

| InChI Key | HIAJCGFYHIANNA-QIZZZRFXSA-N | [2] |

| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C | [1] |

Physicochemical Data

The physicochemical properties of cholenic acid are essential for its handling, formulation, and understanding its biological behavior.

| Property | Value | Reference |

| Melting Point | 232-236 °C | [] |

| Boiling Point | 522.8 °C (Predicted) | [] |

| Solubility | Insoluble in water. Soluble in DMF (5 mg/ml) and a 1:4 mixture of DMF:PBS (pH 7.2) (0.25 mg/ml). | |

| pKa | ~5.0 (Predicted for unconjugated bile acids) | |

| Appearance | White to off-white crystalline solid. |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of cholenic acid.

Determination of Melting Point

The melting point of cholenic acid can be determined using a standard capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of dry, crystalline cholenic acid is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the closed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

-

Measurement: The sample is heated at a steady rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of organic compounds like cholenic acid.

Protocol:

-

Sample Preparation: An excess amount of cholenic acid is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of cholenic acid in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid group in cholenic acid can be determined by potentiometric titration.

Protocol:

-

Solution Preparation: A standard solution of cholenic acid of known concentration is prepared in a suitable solvent mixture (e.g., water-methanol) due to its low aqueous solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Biological Pathways and Interactions

Cholenic acid plays a significant role as an intermediate in bile acid biosynthesis and as a signaling molecule.

Biosynthesis of Chenodeoxycholic Acid from Cholenic Acid

Cholenic acid is a key intermediate in an alternative pathway for the synthesis of chenodeoxycholic acid. This pathway is particularly important in certain species and physiological conditions. The conversion involves a series of enzymatic reactions primarily occurring in the liver.[5]

The bioconversion of 3β-hydroxy-5-cholenoic acid to chenodeoxycholic acid involves microsomal and cytosolic enzymes.[6] The initial step is the conversion to 3β,7α-dihydroxy-5-cholenoic acid by microsomal enzymes.[6] This is followed by the formation of 7α-hydroxy-3-oxo-4-cholenoic acid, also catalyzed by microsomal enzymes.[6] Finally, cytosolic enzymes convert 7α-hydroxy-3-oxo-4-cholenoic acid to chenodeoxycholic acid.[6]

Caption: Metabolic pathway of cholenic acid to chenodeoxycholic acid.

Liver X Receptor (LXR) Signaling

Bile acids, including cholenic acid, are known to act as signaling molecules that can activate nuclear receptors. The Liver X Receptors (LXRα and LXRβ) are key regulators of cholesterol, fatty acid, and glucose homeostasis.[7] Oxysterols, which are oxidized derivatives of cholesterol, are the primary endogenous ligands for LXRs.[7] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[7] LXR target genes are involved in reverse cholesterol transport (e.g., ABCA1, ABCG1), cholesterol conversion to bile acids (e.g., CYP7A1), and lipogenesis (e.g., SREBP-1c).[7][8][9] While direct activation of LXR by cholenic acid itself is a subject of ongoing research, its role as a precursor to other signaling bile acids places it within this important regulatory network.

Caption: Generalized Liver X Receptor (LXR) signaling pathway.

Analytical Methodologies

Accurate quantification of cholenic acid in biological matrices is crucial for research in drug development and diagnostics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Workflow for LC-MS/MS Analysis of Cholenic Acid in Serum

This workflow outlines the key steps for the quantitative analysis of cholenic acid in a serum sample.

Caption: Workflow for LC-MS/MS analysis of cholenic acid in serum.

Detailed Protocol:

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., a deuterated analog of cholenic acid).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture thoroughly and incubate at -20 °C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[10][11][12]

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of water with a small percentage of formic acid (Mobile Phase A) and acetonitrile/methanol with formic acid (Mobile Phase B).[11][13]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for cholenic acid and its internal standard.[11][13]

-

Spectroscopic Data

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of cholenic acid. While a complete, assigned spectrum is extensive, key characteristic chemical shifts can be highlighted.

¹³C NMR (in CDCl₃, predicted):

-

C-3: ~71.8 ppm (carbon bearing the hydroxyl group)

-

C-5: ~140.8 ppm (vinylic carbon)

-

C-6: ~121.7 ppm (vinylic carbon)

-

C-24: ~179.5 ppm (carboxylic acid carbon)

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques for the mass spectrometric analysis of cholenic acid. The fragmentation pattern provides valuable structural information. For GC-MS analysis, cholenic acid is often derivatized to its methyl ester trimethylsilyl (B98337) (TMS) ether.[14]

Key Fragmentation Pathways (EI-MS of TMS derivative):

-

Loss of the TMS group.

-

Cleavage of the side chain.

-

Characteristic fragmentation of the steroid nucleus.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of cholenic acid, along with experimental protocols and insights into its biological significance. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating further investigation into the roles of this important bile acid intermediate.

References

- 1. Cholenic acid | C24H38O3 | CID 92997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Bioconversion of 3beta-hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The liver X receptor (LXR) and hepatic lipogenesis. The carbohydrate-response element-binding protein is a target gene of LXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

- 13. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and cholestane-3beta,5alpha,6alpha/beta-triol bis- and tris-trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholenic Acid as a Precursor in Bile Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bile acids, the end products of cholesterol catabolism, are crucial for lipid digestion and absorption, and they act as signaling molecules regulating their own synthesis and overall metabolic homeostasis.[1][2] While the "classical" or "neutral" pathway of bile acid synthesis, initiated by cholesterol 7α-hydroxylase (CYP7A1), is quantitatively dominant, the "alternative" or "acidic" pathway plays a significant role, particularly in specific physiological and pathological contexts.[1][3] This guide focuses on the pivotal role of 3β-hydroxy-Δ5-cholenic acid, a key intermediate in the acidic pathway, detailing its formation, subsequent metabolism, the enzymes involved, and the experimental methodologies used for its study.

Introduction to Bile Acid Synthesis Pathways

The synthesis of the two primary bile acids in humans, cholic acid (CA) and chenodeoxycholic acid (CDCA), occurs in the liver through two main pathways:

-

The Classical (Neutral) Pathway: This pathway is responsible for the majority of bile acid production.[4] It begins with the 7α-hydroxylation of cholesterol by CYP7A1, the rate-limiting enzyme, followed by modifications to the steroid nucleus before the side chain is cleaved.[1][5]

-

The Alternative (Acidic) Pathway: This pathway is initiated by the hydroxylation of the cholesterol side chain, most notably by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1).[3][6] This pathway generates oxysterols, which are then further metabolized.[7] The acidic pathway is a key contributor to the synthesis of CDCA and plays a crucial role in cholesterol homeostasis in extrahepatic tissues.[8][9] 3β-hydroxy-Δ5-cholenic acid is a central precursor within this pathway.

The Role of 3β-Hydroxy-Δ5-Cholenic Acid in the Acidic Pathway

The acidic pathway commences with the oxidation of the cholesterol side chain by CYP27A1, an enzyme present in the inner mitochondrial membrane of various tissues.[7][10] This reaction can produce several oxysterols, including 27-hydroxycholesterol.[3] These intermediates are then transported to the liver, where they undergo further enzymatic conversions.

The formation of 3β-hydroxy-Δ5-cholenic acid occurs after the initial side-chain oxidation, and it serves as a crucial substrate for subsequent reactions leading to CDCA.[4][11] This intermediate is particularly significant because its metabolism bypasses the formation of lithocholic acid, a potentially hepatotoxic secondary bile acid, via a novel 7α-hydroxylation step.[12][13]

Enzymatic Conversion to Chenodeoxycholic Acid (CDCA)

The conversion of 3β-hydroxy-Δ5-cholenic acid to CDCA involves a series of enzymatic reactions primarily occurring in the endoplasmic reticulum and cytosol.[14]

-

7α-Hydroxylation: The first and a critical step is the 7α-hydroxylation of 3β-hydroxy-Δ5-cholenic acid. This reaction is catalyzed by oxysterol 7α-hydroxylase (CYP7B1), a microsomal cytochrome P450 enzyme.[7][14] This step is essential for preventing the accumulation of the potentially harmful precursor.[12]

-

Oxidation and Isomerization: The 3β-hydroxy-Δ5 structure is then converted to a 3-oxo-Δ4 structure. This is catalyzed by 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7).[4][7] A deficiency in this enzyme leads to a rare inborn error of bile acid synthesis, characterized by the accumulation of atypical 3β-hydroxy-Δ5 bile acids.[15][16]

-

Reduction: Finally, the Δ4-3-oxo intermediate is converted to the stable 3α-hydroxy-5β steroid nucleus of CDCA by cytosolic enzymes.[14]

Quantitative Data

The relative contribution of the classical and alternative pathways to total bile acid synthesis can vary. In healthy humans, the acidic pathway is estimated to contribute a smaller fraction compared to the classical pathway.[3][17] However, its importance can increase in certain conditions.

| Parameter | Value/Observation | Species | Reference |

| Contribution of Acidic Pathway | May contribute ~9% of total bile acid synthesis. | Human Hepatocytes | [3] |

| CYP7B1 Regulation | Downregulated by cholic acid, chenodeoxycholic acid, and deoxycholic acid. | Rat | [18] |

| CYP7B1 Regulation | Upregulated by cholestyramine feeding and complete biliary diversion. | Rat | [18] |

| Metabolite Conversion | In bile-fistula hamsters infused with 3β-hydroxy-5-[1,2-3H]cholenoic acid, 7.8-11.3% was identified as chenodeoxycholic acid. | Hamster | [19] |

| HSD3B7 Deficiency Impact | Leads to a complete lack of primary bile acids (CA and CDCA) and accumulation of 3β-hydroxy-Δ5-cholenoic acids. | Human | [16] |

Key Enzymes in Cholenic Acid Metabolism

| Enzyme | Gene | Subcellular Location | Function in Pathway |

| Sterol 27-hydroxylase | CYP27A1 | Mitochondria (inner membrane) | Initiates the acidic pathway by oxidizing the cholesterol side chain.[1][10] |

| Oxysterol 7α-hydroxylase | CYP7B1 | Endoplasmic Reticulum | Catalyzes the crucial 7α-hydroxylation of 3β-hydroxy-Δ5-cholenic acid and other oxysterols.[7][20] |

| 3β-hydroxy-Δ5-C27-steroid oxidoreductase | HSD3B7 | Microsomes | Converts the 3β-hydroxy-Δ5 steroid nucleus to a 3-oxo-Δ4 intermediate.[4][7] |

Visualizations: Pathways and Workflows

Diagram: The Acidic Pathway of Bile Acid Synthesis

Caption: The acidic pathway for chenodeoxycholic acid synthesis.

Diagram: Experimental Workflow for Bile Acid Profiling

Caption: A typical workflow for quantitative bile acid analysis.

Experimental Protocols

Protocol: Quantification of Bile Acids by UPLC-MS/MS

This protocol provides a general framework for the targeted quantification of bile acids, including 3β-hydroxy-Δ5-cholenic acid, in biological matrices.

Objective: To accurately measure the concentrations of multiple bile acids in a biological sample.

Materials:

-

Biological sample (e.g., serum, plasma, fecal extract).

-

Methanol (ice-cold, LC-MS grade).

-

Internal Standard (IS) solution: A mixture of deuterated bile acid standards (e.g., D4-CA, D4-CDCA) in methanol.[21]

-

UPLC system coupled to a triple quadrupole mass spectrometer.[22]

-

Reversed-phase C18 column.

Procedure:

-

Sample Preparation (Protein Precipitation): [23]

-

Thaw frozen samples (e.g., 20-100 µL of serum) on ice.

-

Add 4 volumes of ice-cold methanol containing the internal standard mixture (e.g., 80 µL of IS solution to 20 µL of serum).

-

Vortex vigorously for 10 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

-

Chromatographic Separation: [23]

-

Mobile Phase A: Water with an additive (e.g., 1 mM ammonium (B1175870) acetate, 0.1% acetic acid).

-

Mobile Phase B: Organic solvent mixture (e.g., methanol:acetonitrile (B52724):2-propanol).

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to separate the different bile acid species over a run time of approximately 15-20 minutes.[24]

-

-

Mass Spectrometry Detection: [23]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for bile acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each bile acid and its corresponding internal standard.

-

Parameter Optimization: Source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity.

-

-

Data Analysis and Quantification:

-

Peak areas for each bile acid and its corresponding deuterated internal standard are integrated.

-

A calibration curve is generated using known concentrations of bile acid standards.

-

The concentration of each bile acid in the sample is calculated based on the ratio of the analyte peak area to the internal standard peak area and interpolated from the calibration curve.

-

Protocol: In Vitro CYP7B1 Enzyme Activity Assay

Objective: To determine the catalytic activity of CYP7B1 with a specific substrate, such as 3β-hydroxy-Δ5-cholenic acid.

Materials:

-

Source of CYP7B1 enzyme (e.g., human liver microsomes, recombinant CYP7B1 expressed in a suitable system).

-

Substrate: 3β-hydroxy-Δ5-cholenic acid.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Quenching solution (e.g., ice-cold acetonitrile or methanol).

-

LC-MS/MS system for product quantification.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, the source of CYP7B1 enzyme (e.g., 10-50 µg of microsomal protein), and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the substrate (3β-hydroxy-Δ5-cholenic acid, typically dissolved in a small volume of ethanol (B145695) or DMSO) to initiate the reaction. The final substrate concentration should be varied to determine kinetic parameters (e.g., 0.5 - 50 µM).

-

Incubate at 37°C with shaking for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold quenching solution (e.g., acetonitrile) containing an internal standard.

-

Vortex and centrifuge to pellet the precipitated protein.

-

-

Product Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Analyze the sample by LC-MS/MS to quantify the formation of the product, 3β,7α-dihydroxy-5-cholenoic acid.

-

-

Data Calculation:

-

Calculate the rate of product formation (e.g., in pmol/min/mg protein).

-

If substrate concentrations were varied, kinetic parameters like Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.

-

Conclusion

3β-hydroxy-Δ5-cholenic acid is a critical intermediate in the alternative, or acidic, pathway of bile acid synthesis. Its efficient conversion to chenodeoxycholic acid, primarily mediated by CYP7B1 and HSD3B7, is vital for maintaining cholesterol homeostasis and preventing the accumulation of potentially cholestatic precursors. Understanding the intricacies of this pathway and the enzymes involved is essential for researchers in metabolic diseases and professionals in drug development targeting bile acid signaling and cholesterol metabolism. The detailed protocols provided herein offer a foundation for the robust investigation of this important metabolic route.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. What is the mechanism of Cholic Acid? [synapse.patsnap.com]

- 3. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes in the conversion of cholesterol into bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The acidic pathway of bile acid synthesis: Not just an alternative pathway☆ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile acid synthesis from cholesterol: regulatory and auxiliary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid to chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioconversion of 3beta-hydroxy-5-cholenoic acid into chenodeoxycholic acid by rat brain enzyme systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetic spectrum and clinical characteristics of 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) deficiency in China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of atypical bile acids for use as investigative tools for the genetic defect of 3β-hydroxy-Δ(5)-C27-steroid oxidoreductase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 18. Regulation of oxysterol 7alpha-hydroxylase (CYP7B1) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bile acid synthesis. Metabolism of 3 beta-hydroxy-5-cholenoic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CYP7B1 - Wikipedia [en.wikipedia.org]

- 21. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Discovery and History of Cholenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of cholenic acid, with a primary focus on 3β-hydroxy-5-cholenic acid, a key monohydroxy bile acid. It details the historical context of its discovery within the broader field of bile acid research, its structural elucidation, and early experimental studies. This document includes detailed historical and modern experimental protocols for its isolation and analysis, quantitative data on its physicochemical properties and metabolic fate, and visualizations of its role in metabolic signaling pathways.

Introduction: The Dawn of Bile Acid Chemistry

The scientific inquiry into the composition of bile dates back to the 19th century, a period marked by foundational discoveries in organic chemistry. The initial exploration of bile acids was driven by a desire to understand the chemical constituents of bodily fluids and their physiological roles. A pivotal moment in this endeavor was the isolation of cholic acid from ox bile by the German chemist Adolph Strecker in 1848.[1][2] This discovery laid the groundwork for the systematic investigation of a new class of steroid compounds. In the ensuing decades, the field of steroid chemistry advanced significantly, with chemists like Heinrich Wieland and Adolf Windaus making seminal contributions to understanding the fundamental four-ring structure of the steroid nucleus, work for which they received Nobel Prizes.[1][3]

It was within this flourishing scientific landscape that various unsaturated C24 bile acids, collectively termed "cholenic acids," were identified. While the precise first use of the term is difficult to pinpoint in the historical literature, by the mid-20th century, research was actively being conducted on the structure and properties of these compounds. A notable publication from this era is a 1955 paper by S. Hara titled "On the structure of cholenic acid," indicating that the compound was known and under active investigation by this time.[4] Modern research has largely focused on a specific isomer, 3β-hydroxy-5-cholenic acid, due to its biological significance as a precursor in the biosynthesis of chenodeoxycholic acid and its accumulation in certain pathological conditions.[5][6][7]

Physicochemical Properties

The physical and chemical characteristics of cholenic acid have been determined with increasing accuracy over time, reflecting the advancements in analytical instrumentation. Early data, often reliant on classical methods such as melting point determination and optical rotation, have been supplemented by modern spectroscopic and chromatographic techniques.

| Property | Historical Data (Pre-1960, for related bile acids) | Modern Data (3β-hydroxy-5-cholenic acid) |

| Molecular Formula | C24H38O3 | C24H38O3[8][9] |

| Molecular Weight | Approximated based on elemental analysis | 374.57 g/mol [8] |

| Melting Point | Variable, dependent on purity | 235.0 °C[8] |

| Boiling Point | Not typically determined | 522.80 °C (Predicted)[8] |

| Flash Point | Not typically determined | 284.10 °C (Predicted)[8] |

| Optical Rotation | A key parameter for characterization | Specific values determined by modern polarimetry |

| Solubility | Generally soluble in alcohols and acetic acid | Soluble in DMF (5 mg/ml) and a 1:4 mixture of DMF:PBS (pH 7.2) (0.25 mg/ml)[5] |

Experimental Protocols

The methodologies for isolating and analyzing cholenic acid have evolved dramatically, from laborious classical chemical techniques to highly sensitive and specific modern analytical methods.

Historical Protocol for Isolation and Structural Elucidation (circa 1950s)

The initial isolation and structural determination of steroids like cholenic acid were arduous processes that relied on fundamental chemical principles and nascent analytical techniques. The following is a generalized protocol representative of the methods available in the mid-20th century.

Objective: To isolate cholenic acid from a biological source (e.g., bile) and determine its basic structure.

Methodology:

-

Saponification of Bile: A large volume of bile was treated with a strong alkali (e.g., sodium hydroxide) and heated to hydrolyze the conjugated bile acids into their free forms.

-

Acidification and Extraction: The saponified mixture was then acidified (e.g., with hydrochloric acid) to precipitate the free bile acids. This crude mixture was then repeatedly extracted with an organic solvent such as ether or chloroform.

-

Fractional Crystallization: The solvent was evaporated, and the resulting residue was subjected to multiple rounds of fractional crystallization from various solvents (e.g., ethanol, acetone). This process was guided by measuring the melting points of the successive crystal fractions to achieve purification.

-

Elemental Analysis: The purified crystals were subjected to combustion analysis to determine the empirical formula (the ratio of carbon, hydrogen, and oxygen atoms).

-

Chemical Degradation: The structure of the steroid nucleus and the side chain were elucidated through a series of chemical degradation reactions. These reactions involved selectively cleaving specific bonds and identifying the resulting smaller, more easily characterizable fragments.

-

Derivative Formation: To aid in characterization and confirm the presence of functional groups (e.g., hydroxyl, carboxyl), various chemical derivatives were synthesized (e.g., esters, ketones).

-

Optical Rotation Measurement: The optical activity of the purified compound and its derivatives was measured using a polarimeter, providing crucial information about the stereochemistry of the molecule.

-

Early Spectroscopic Methods: In the later part of this period, infrared (IR) spectroscopy began to be used to identify characteristic functional groups.

Modern Protocol for the Analysis of Cholenic Acid using HPLC-MS/MS

Modern analytical techniques have revolutionized the study of bile acids, allowing for their rapid, sensitive, and specific quantification in complex biological matrices.

Objective: To quantify the concentration of 3β-hydroxy-5-cholenic acid in a biological sample (e.g., serum, bile).

Methodology:

-

Sample Preparation:

-

To 100 µL of serum, add an internal standard (e.g., a deuterated analog of cholenic acid).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Separation (HPLC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 20% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 3β-hydroxy-5-cholenic acid and its internal standard.

-

Cholenic Acid Transition: m/z 373.3 → m/z 373.3 (precursor ion scan) or a specific fragment ion.

-

Internal Standard Transition: Dependent on the specific deuterated analog used.

-

-

Data Analysis: Quantify the concentration of cholenic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

-

Metabolism of 3β-hydroxy-5-cholenic Acid

Early studies on the metabolic fate of cholenic acid were crucial for understanding its role in the broader context of bile acid biosynthesis. A 1981 study by Kok et al. investigated the metabolism of radiolabeled 3β-hydroxy-5-cholenic acid in hamsters.[10]

Experimental Protocol: Metabolism in Bile-Fistula Hamsters

Objective: To identify the metabolic products of 3β-hydroxy-5-cholenic acid in hamsters.

Methodology:

-

Animal Model: Male golden hamsters with cannulated bile ducts (bile-fistula) were used to allow for the collection of bile.

-

Tracer Administration: Tritiated ([³H]) 3β-hydroxy-5-cholenic acid was synthesized and administered intravenously to the hamsters.

-

Bile Collection: Bile was collected for a specified period following the administration of the radiolabeled compound.

-

Metabolite Extraction: The collected bile was treated to extract the bile acids.

-

Separation and Identification: The extracted metabolites were separated using high-pressure liquid chromatography (HPLC). The identity of the radioactive peaks corresponding to metabolites was confirmed by reverse isotope dilution, a technique where a known amount of a non-radioactive standard of the suspected metabolite is added to the sample. The co-elution of the radioactivity with the standard provides evidence of its identity.

Quantitative Metabolic Data

The study by Kok et al. (1981) provided quantitative data on the conversion of 3β-hydroxy-5-cholenic acid into other bile acids.

| Metabolite | Percentage of Recovered Radioactivity |

| Lithocholic acid | 0.8 - 4.4% |

| Chenodeoxycholic acid | 7.8 - 11.3% |

Data from a study in bile-fistula hamsters infused with [³H]3β-hydroxy-5-cholenic acid.[10]

These findings demonstrated that 3β-hydroxy-5-cholenic acid is a precursor for the synthesis of both lithocholic acid and chenodeoxycholic acid, positioning it as an intermediate in the side-chain pathway of bile acid synthesis that begins with the oxidation of cholesterol.[10]

Signaling Pathways

Bile acids are now recognized not only as digestive aids but also as important signaling molecules that regulate various metabolic processes. 3β-hydroxy-5-cholenic acid, as a member of the bile acid family, is involved in the complex network of nuclear receptor signaling, particularly through the Liver X Receptors (LXRs).

LXRs are nuclear receptors that function as cholesterol sensors. When cellular cholesterol levels are high, cholesterol is converted to oxysterols, which act as endogenous ligands for LXRs. The activation of LXRs leads to the transcriptional regulation of genes involved in cholesterol transport, efflux, and its catabolism into bile acids.

Conclusion

The journey of cholenic acid from its early, challenging isolation and structural elucidation to its current role as a recognized signaling molecule and biomarker encapsulates the remarkable progress of biomedical science. The historical methods, though superseded, laid the critical foundation for our current understanding. Modern analytical techniques now allow for precise quantification and the exploration of its subtle roles in metabolic regulation. For researchers in drug development, a thorough understanding of the history, properties, and biological functions of cholenic acid is essential for identifying new therapeutic targets and developing novel interventions for metabolic and liver diseases.

References

- 1. Chenodeoxycholic acid synthesis in the hamster: a metabolic pathway via 3 beta, 7 alpha-dihydroxy-5-cholen-24-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and choleretic activity of homochenodeoxycholic acid in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steroid - Numbering, Nomenclature, System | Britannica [britannica.com]

- 6. researchgate.net [researchgate.net]

- 7. Key discoveries in bile acid chemistry and biology and their clinical applications: history of the last eight decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. Chenodeoxycholic acid synthesis in the hamster: a metabolic pathway via 3 beta, 7 alpha-dihydroxy-5-cholen-24-oic acid (Journal Article) | OSTI.GOV [osti.gov]

Cholenic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholenic acid, a monohydroxy bile acid, represents an important intermediate in the alternative pathway of bile acid biosynthesis from cholesterol. While not as abundant as primary bile acids like cholic acid and chenodeoxycholic acid, its role as a metabolic precursor and potential signaling molecule has garnered interest within the scientific community. This technical guide provides an in-depth overview of the natural sources of cholenic acid, detailed methodologies for its isolation and purification, and an exploration of its involvement in cellular signaling pathways.

Natural Sources and Abundance of Cholenic Acid

Cholenic acid is endogenously synthesized in the liver of various species, including humans, as part of the complex cascade of reactions that convert cholesterol into bile acids. Its primary natural source for isolation purposes is the bile of animals, where it exists alongside a mixture of other bile acids.

While specific concentrations of cholenic acid in the bile of common laboratory or agricultural animals are not extensively documented in publicly available literature, the analysis of related compounds provides valuable context. For instance, cholic acid is the predominant bile acid in the bile of ruminants like sheep and cattle. The C27 precursor to cholenic acid, 3β-hydroxy-5-cholestenoic acid, has been quantified in human plasma.

The following table summarizes the reported concentrations of 3β-hydroxy-5-cholestenoic acid and related compounds in human biological fluids.

| Compound | Biological Matrix | Mean Concentration (± SD) | Species | Reference |

| 3β-hydroxy-5-cholestenoic acid | Plasma | 67.2 ± 27.9 ng/mL | Human | |

| 3β,7α-dihydroxy-5-cholestenoic acid | Plasma | 38.9 ± 25.6 ng/mL | Human | |

| 7α-hydroxy-3-oxo-4-cholestenoic acid | Plasma | 81.7 ± 27.9 ng/ml | Human |

Isolation and Purification of Cholenic Acid

The isolation of cholenic acid from natural sources, primarily animal bile, involves a multi-step process that leverages the physicochemical properties of bile acids. The general workflow includes saponification to deconjugate the bile acids, followed by acidification, extraction, and chromatographic separation to isolate the target compound from a complex mixture of other bile acids and lipids.

Experimental Protocol for the Isolation of Cholenic Acid from Animal Bile

This protocol is a generalized procedure adapted from established methods for the separation of bile acids. Optimization may be required depending on the specific source of bile and the desired purity of the final product.

Materials:

-

Fresh or frozen animal bile (e.g., ox, sheep)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol (95%)

-

Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Reference standard for cholenic acid

Methodology:

-

Saponification:

-

To 100 mL of bile, add a solution of 15 g of NaOH in 100 mL of 95% ethanol.

-

Reflux the mixture for 4-6 hours to ensure complete hydrolysis of conjugated bile acids.

-

After cooling, dilute the mixture with an equal volume of distilled water.

-

-

Extraction of Unsaponifiable Lipids:

-

Extract the saponified mixture three times with 100 mL portions of hexane to remove cholesterol and other unsaponifiable lipids.

-

Discard the hexane layers.

-

-

Acidification and Extraction of Free Bile Acids:

-

Acidify the aqueous-alcoholic phase to a pH of 2-3 with concentrated HCl. This will precipitate the free bile acids.

-

Extract the acidified solution three times with 100 mL portions of diethyl ether.

-

Combine the diethyl ether extracts and wash them with a small volume of distilled water to remove any remaining acid.

-

Dry the ether extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain a crude bile acid mixture.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography (Initial Purification):

-

Dissolve the crude bile acid mixture in a minimal amount of a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).

-

Apply the dissolved sample to a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-